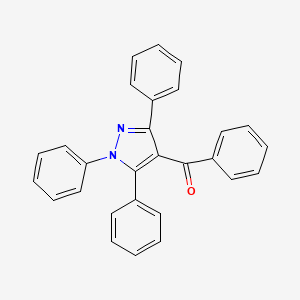
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene is a fluorinated organic compound with the molecular formula C10H14F4 It consists of a pentalene core structure with four fluorine atoms and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable pentalene derivative using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Fluorinated ketones, carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Substituted pentalene derivatives with various functional groups.
Scientific Research Applications
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug design and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene depends on its specific application. In chemical reactions, the fluorine atoms can influence the compound’s reactivity and selectivity by altering electron density and steric effects. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetrafluoropentalene: Lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,5,5-Tetrafluorohexahydropentalene: Contains fewer hydrogen atoms, leading to variations in reactivity and stability.
2,2,5,5-Tetrafluoro-3a,6a-dimethyldecahydropentalene: Has additional hydrogen atoms, which can affect its chemical behavior and applications.
Uniqueness
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene stands out due to its specific combination of fluorine and methyl groups, which impart unique chemical properties. These properties make it a versatile compound for various applications, from synthetic chemistry to advanced materials and pharmaceuticals.
Properties
CAS No. |
53731-28-5 |
|---|---|
Molecular Formula |
C10H14F4 |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2,2,5,5-tetrafluoro-3a,6a-dimethyl-1,3,4,6-tetrahydropentalene |
InChI |
InChI=1S/C10H14F4/c1-7-3-9(11,12)5-8(7,2)6-10(13,14)4-7/h3-6H2,1-2H3 |
InChI Key |
HOGJKVBIFTVPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CC1(CC(C2)(F)F)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



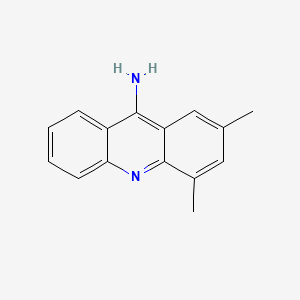
![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
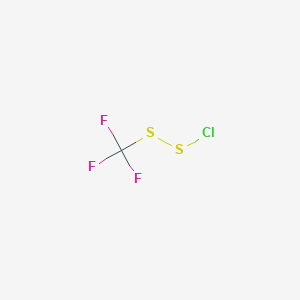
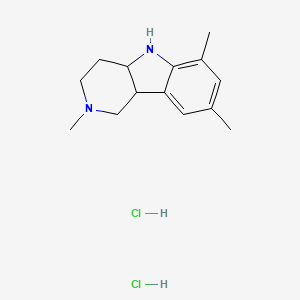
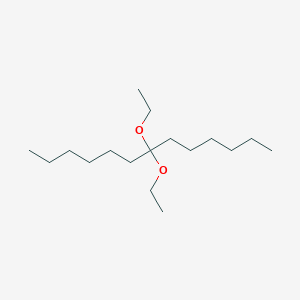
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
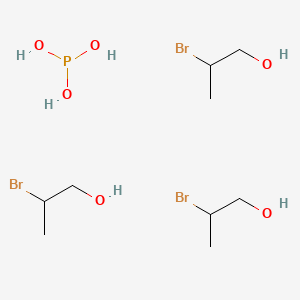
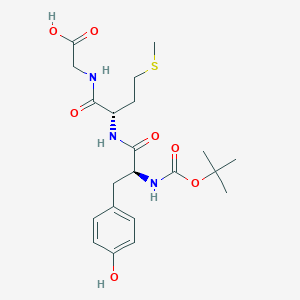

![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
